Syriogenin

Description

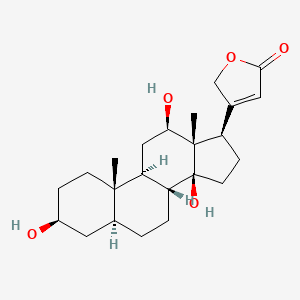

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,19+,21-,22-,23-/m0/s1 |

InChI Key |

SHIBSTMRCDJXLN-SXDIVCDASA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Synonyms |

3 beta,12 beta,14-trihydroxy-5 alpha-14 beta-card-20(22)- enolide 5 alpha-digoxigenin syriogenin |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance of Syriogenin

Identification and Distribution in Plant Species

Syriogenin has been identified in a select number of plant genera across different families, where it contributes to the plant's chemical defense arsenal (B13267). Its presence is well-documented in the families Apocynaceae and Moraceae.

The common milkweed, Asclepias syriaca, native to North America, is a primary and well-documented source of this compound. vulcanchem.comnih.gov The compound is found in various parts of the plant, including the roots and seeds. acs.orgaloki.hu Research into the chemical composition of A. syriaca has repeatedly confirmed the presence of this compound and its glycosides, such as syrioside. acs.orgnih.gov For instance, a 2024 study investigating the cardenolide profile of A. syriaca seeds identified a this compound derivative, glucopyranosyl allomethylosyl this compound, as a newly discovered compound. acs.org Another analysis of the plant's chemical makeup also listed this compound among the cardenolide glycosides present in its aerial parts and roots. aloki.hu

The genus Calotropis, also belonging to the Apocynaceae family, is another significant source of this compound. Several studies have identified this cardenolide in different parts of Calotropis procera and Calotropis gigantea. In C. procera, this compound is a known constituent of the plant's latex and flowers. ijrpr.comiomcworld.comresearchgate.netresearchgate.net Its presence is often listed alongside other potent cardenolides like calotropin, calotoxin, and uscharin, contributing to the plant's traditional medicinal uses and toxicity. iomcworld.comresearchgate.netresearchgate.net Similarly, phytochemical investigations of C. gigantea have reported this compound as one of its chemical constituents. jetir.orgijpsjournal.comwilfredgirlscollege.com The compound is part of a complex mixture of cardiac glycosides found throughout the plant. wilfredgirlscollege.com

Within the Moraceae family, the genus Dorstenia is a recognized source of this compound. Specifically, the compound has been isolated from the root of Dorstenia contrajerva, a tropical plant known in folk medicine as "contrayerva". wikipedia.orgwikiwand.comwikipedia.org The identification of this compound in this species highlights the diverse taxonomic distribution of this particular cardenolide. scielo.org.mx While the genus Dorstenia is more commonly known for its rich content of furocoumarins and flavonoids, the presence of this compound adds another dimension to its phytochemical profile. wikipedia.orgscielo.org.mxscielo.br

While Asclepias, Calotropis, and Dorstenia are the most prominently cited sources, ongoing phytochemical research may yet reveal a broader distribution of this compound in the plant kingdom. The current body of literature firmly establishes these three genera as the principal natural sources of the compound.

Table 1: Documented Plant Sources of this compound

Dorstenia Genus (e.g., D. contrajerva)

Biosynthetic Pathways of Cardenolides Including this compound

The biosynthesis of cardenolides, including this compound, is a complex, multi-step process that plants have evolved for chemical defense. nih.gov These compounds are steroidal metabolites, and their synthesis begins with a sterol precursor. researchgate.net Research has identified that the pathway proceeds via pregnane (B1235032) intermediates, with pregnenolone (B344588) being a key molecule. mpg.deoup.com

A pivotal discovery in understanding cardenolide biosynthesis was the identification of the first committed step in the pathway. nih.govresearchgate.net Studies on distantly related plants, including Calotropis procera, identified two enzymes from the cytochrome P450 family, specifically CYP87A enzymes, that catalyze the conversion of cholesterol and other phytosterols (B1254722) into pregnenolone. nih.govresearchgate.netmpg.de This reaction is considered the key entry point to the cardenolide pathway. researchgate.net The subsequent steps, which involve a series of oxidations, hydroxylations, and the formation of the characteristic five-membered lactone ring at the C-17 position, are intricate and part of an ongoing area of research. mpg.dethieme-connect.com The final structure of a specific cardenolide like this compound is determined by these downstream modifications of the pregnane skeleton.

Ecological Roles and Plant-Herbivore Interactions of this compound

Cardenolides such as this compound play a fundamental ecological role as defensive chemicals that protect plants from herbivores. acs.org Their primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, a crucial transmembrane protein responsible for maintaining ion gradients across cell membranes in animals. acs.orgnih.gov This disruption is toxic to most animals that ingest the plant tissues.

This potent defense mechanism has led to a co-evolutionary arms race with certain herbivores. A classic example involves the common milkweed (Asclepias syriaca) and its specialist herbivores, the monarch butterfly (Danaus plexippus) and the large milkweed bug (Oncopeltus fasciatus). nih.govpnas.org These insects have evolved resistance to the toxic effects of cardenolides. nih.gov

Instead of being deterred, these specialists sequester the cardenolides, including this compound and its derivatives, from the milkweed and store them in their own bodies. nih.govpnas.org This sequestration renders the insects unpalatable and toxic to their own predators, effectively borrowing the plant's chemical defense for their own protection. researchgate.net For example, studies have shown that monarch butterflies that feed on A. syriaca accumulate a profile of cardenolides, with this compound being among those identified. nih.gov Similarly, research on milkweed seeds revealed that a diglycosylated form of this compound was one of the cardenolides sequestered by the large milkweed bug. pnas.org This intricate relationship between milkweed, its cardenolides like this compound, and specialist herbivores is a textbook example of chemical ecology and co-evolution.

Table 2: Compound Names Mentioned in this Article

Defensive Mechanisms Against Herbivory

Plants produce a vast arsenal of chemical compounds, known as secondary metabolites, that are not essential for primary metabolic processes but serve crucial ecological functions, including defense against herbivores. libretexts.orgnih.gov this compound is a prime example of such a defensive compound, exhibiting toxic effects on a wide range of generalist herbivores. nih.gov

The primary mode of action for this compound, like other cardenolides, is the inhibition of the Na+/K+-ATPase enzyme, a vital component of animal cells responsible for maintaining ion gradients across cell membranes. mpg.depnas.orgacs.org Disruption of this enzyme's function leads to a cascade of physiological problems for the herbivore, ranging from developmental retardation to death. nih.gov This toxicity serves as a potent deterrent, discouraging many insects and other animals from feeding on plants that contain this compound. libretexts.orgnih.gov

The defensive efficacy of a plant's chemical profile is not solely dependent on a single compound. Instead, the synergistic or additive effects of a mixture of compounds, including various cardenolides like this compound, can provide a more robust defense. nih.govpnas.org This chemical diversity can target multiple physiological processes in an herbivore, making it more difficult for the herbivore to evolve resistance. pnas.org

Table 1: Plants Containing this compound or Related Cardenolides

| Family | Genus | Species | Reference(s) |

| Apocynaceae | Asclepias | syriaca | vulcanchem.comnih.govmpg.derjas.ro |

| Apocynaceae | Asclepias | incarnata | pnas.org |

| Apocynaceae | Asclepias | perennis | researchgate.net |

| Moraceae | Dorstenia | contrajerva | researchgate.net |

Sequestration by Specialized Herbivores

Despite the toxicity of this compound and other cardenolides, several specialist herbivores have evolved remarkable adaptations to not only tolerate but also utilize these plant defenses. nih.govmpg.de This process, known as sequestration, involves the herbivore ingesting the toxic compounds and storing them in its own tissues, thereby gaining a chemical defense against its own predators. mpg.de

A classic example of this phenomenon is the relationship between monarch butterflies (Danaus plexippus) and milkweed plants (Asclepias spp.). nih.govumn.edu Monarch larvae feed exclusively on milkweed leaves, ingesting cardenolides, including this compound. pnas.orgnih.gov These toxins are then stored in the butterfly's body, making it unpalatable and toxic to many vertebrate predators. nih.gov

Research has shown that the sequestration process is often selective. For instance, a study on monarch butterflies reared on A. syriaca found that the butterflies did not store all the cardenolides present in the plant in equal measure. nih.gov Specifically, monarch butterflies tend to sequester a profile of cardenolides that is less toxic to themselves while still being effective against predators. cornell.edu A study comparing the cardenolide composition of A. syriaca leaves with that of monarch butterfly wings revealed that the sequestered compounds were significantly less inhibitory to the monarch's own Na+/K+-ATPase. cornell.eduresearchgate.net

Another specialized herbivore of milkweed is the large milkweed bug (Oncopeltus fasciatus), which feeds on the seeds. mpg.deacs.org This insect has also evolved a high degree of tolerance to cardenolides and sequesters them for its own defense. mpg.depnas.org Studies have demonstrated that O. fasciatus can metabolize certain cardenolides into different, less toxic forms before sequestration. pnas.org For example, this bug can modify labriformin, a highly potent cardenolide found in milkweed seeds, into less harmful compounds that are then stored. mpg.depnas.org

The ability to sequester toxins like this compound represents a significant evolutionary adaptation, allowing specialist herbivores to exploit a food resource that is unavailable to most other animals. This intricate co-evolutionary "arms race" between plants and their specialized herbivores highlights the dynamic and complex nature of chemical ecology. nih.govmpg.de

Table 2: Herbivores That Interact with this compound-Containing Plants

| Herbivore | Common Name | Host Plant Genus | Interaction | Reference(s) |

| Danaus plexippus | Monarch Butterfly | Asclepias | Sequestration | pnas.orgnih.govcornell.edu |

| Oncopeltus fasciatus | Large Milkweed Bug | Asclepias | Sequestration, Metabolism | mpg.deacs.orgpnas.org |

Isolation, Purification, and Advanced Analytical Methodologies for Syriogenin

Research-Scale Extraction Protocols from Complex Biological Matrices

The initial step in isolating Syriogenin or its parent glycosides involves extraction from plant tissues, most notably from species of the genera Asclepias and Ornithogalum. thieme-connect.comnih.govaloki.hu Research-scale protocols are optimized to efficiently liberate these compounds from the intricate matrix of cellular components.

A common approach begins with the collection and drying of plant material, such as the seeds or roots of Asclepias syriaca (common milkweed), to facilitate cellular disruption and solvent penetration. aloki.huacs.org The dried, powdered material is then subjected to solvent extraction. Methanol (B129727) is a frequently used solvent due to its polarity, which is effective in solubilizing cardenolide glycosides. aloki.huacs.org For instance, one hundred grams of A. syriaca seeds can be extracted with methanol to create a crude extract. acs.org An alternative method involves the overnight extraction of dried root material with 70% aqueous methanol. aloki.hu

Following the primary extraction, the crude extract contains a wide array of compounds, including lipids and waxes, which can interfere with subsequent purification steps. A defatting step is therefore essential. This is typically achieved through liquid-liquid partitioning, where a nonpolar solvent like hexane (B92381) is used to wash the methanolic extract, selectively removing the fatty components. acs.org After partitioning, the solvent is evaporated to yield a dry, defatted extract that is enriched with cardenolides and ready for chromatographic purification.

Table 1: Example of a Research-Scale Extraction Protocol for Cardenolides from Asclepias syriaca Seeds

| Step | Procedure | Purpose |

|---|---|---|

| 1. Preparation | 100g of A. syriaca seeds are dried and ground into a powder. | To increase surface area for efficient solvent extraction. |

| 2. Extraction | The powdered seeds are extracted with methanol (MeOH). acs.org | To solubilize polar and semi-polar compounds, including cardenolide glycosides. |

| 3. Defatting | The methanolic extract undergoes liquid-liquid extraction with hexane. acs.org | To remove nonpolar lipids and waxes. |

| 4. Concentration | The solvent from the defatted extract is removed under vacuum. | To yield a concentrated crude extract for further purification. |

Chromatographic Separation Techniques for this compound Isolation

Chromatography is the cornerstone of purification, separating this compound glycosides from other compounds in the crude extract based on their physicochemical properties. bnmv.ac.in A combination of preparative and analytical techniques is employed to achieve isolation and assess purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the study of this compound. rotachrom.comresearchgate.net While not typically used for bulk isolation, it is critical for several aspects of the purification process:

Purity Assessment: HPLC is used to determine the purity of fractions collected during preparative chromatography. nih.govtautobiotech.com By developing a method that separates the target compound from impurities, the effectiveness of each purification step can be monitored.

Quantification: HPLC allows for the quantification of specific cardenolides within an extract or a purified sample. acs.org For example, Ultra-High-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with mass spectrometry has been used to quantify cardenolide concentrations in A. syriaca seeds. acs.org

Method Development: Analytical-scale HPLC runs are used to optimize separation conditions (e.g., solvent system, gradient) before scaling up to preparative chromatography. researchgate.net

Separations are typically performed using reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape. researchgate.net

The goal of preparative chromatography is to isolate target compounds in sufficient quantities for structural elucidation and further research. rotachrom.com Unlike analytical HPLC, which uses small sample sizes, preparative systems are designed to handle larger volumes of concentrated extract. rotachrom.com

For the isolation of this compound and its glycosides, a multi-step chromatographic approach is common. acs.org Initial separation of the defatted crude extract is often performed using techniques like Vacuum Liquid Chromatography (VLC) or traditional column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. researchgate.net This provides a preliminary fractionation of the extract.

More advanced techniques are then applied to these fractions for finer separation. Droplet Counter-Current Chromatography (DCCC) has been successfully used in combination with column chromatography to isolate cardenolides from the leaves and bulbs of Ornithogalum boucheanum. thieme-connect.comnih.gov In other cases, successive preparative chromatography steps are performed on the solubilized extract, with the purity of the isolated peaks continuously assessed by analytical methods like UPLC-High-Resolution Mass Spectrometry (UPLC-HRMS). acs.org

Table 2: Comparison of Analytical and Preparative Chromatography

| Parameter | Analytical Chromatography (e.g., HPLC) | Preparative Chromatography |

|---|---|---|

| Primary Goal | Qualitative and quantitative analysis of a sample. sinica.edu.tw | Isolation and purification of a specific compound. |

| Sample Size | Small (microgram to milligram range). rotachrom.com | Large (milligram to gram range). rotachrom.com |

| Column Size | Narrow diameter, shorter length. | Wider diameter, longer length. |

| Peak Shape | Sharp, symmetrical peaks are desired for resolution. | Broad peaks are often accepted to maximize load and yield. rotachrom.com |

| Outcome | Chromatogram showing retention times and peak areas. sinica.edu.tw | Collected fractions of the purified compound. |

High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic Characterization for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. capes.gov.br A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the full structure.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. ucl.ac.uk It helps identify key features of the cardenolide steroid nucleus and the attached sugar units.

¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule, providing a carbon "fingerprint." acs.org It is essential for confirming the total number of carbons and identifying the nature of functional groups (e.g., carbonyls, olefins, carbons bearing hydroxyl groups).

2D NMR Experiments (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to trace out spin systems within the steroid core and sugar rings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different structural fragments, such as linking the sugar moiety to the aglycone (this compound). acs.org

Together, these NMR experiments allow researchers to determine the stereochemistry and connectivity of the entire molecule, confirming its identity as this compound or one of its glycosidic derivatives. thieme-connect.comnih.gov

Mass Spectrometry (MS) is a complementary technique to NMR that provides precise information about the mass of a molecule.

Mass Spectrometry (MS): In its basic form, MS provides the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Laser Desorption/Ionization (LD-MS) are used to gently ionize the molecule, allowing its mass-to-charge ratio (m/z) to be measured. thieme-connect.comnih.gov

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds that may have the same nominal mass. acs.org

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (the "parent" ion) is selected, fragmented, and the masses of the resulting "daughter" ions are analyzed. researchgate.net This fragmentation pattern provides valuable structural information. For this compound glycosides, MS/MS is particularly useful for determining the sequence and identity of the sugar units, as the glycosidic bonds are often cleaved during fragmentation, revealing the mass of the aglycone and the individual sugar residues.

The combination of HPLC with MS (LC-MS) is a powerful hyphenated technique that allows for the separation and mass analysis of components in a mixture simultaneously. acs.org

Table 3: Spectroscopic Techniques for this compound Elucidation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, spin-spin coupling, integration. | Defines the proton framework of the steroid nucleus and sugar units. thieme-connect.comnih.gov |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton and identifies functional groups (e.g., C=O, C=C). thieme-connect.comacs.org |

| 2D NMR | Connectivity between atoms (H-H, C-H). | Assembles the molecular structure by linking spin systems and fragments. acs.org |

| HRMS | High-accuracy mass measurement. | Determines the exact molecular formula. acs.org |

| MS/MS | Fragmentation patterns of a selected ion. | Provides structural details, such as the sequence of sugars in a glycoside. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to measure how much light a chemical substance absorbs. The method works by passing a beam of light through a sample and measuring the intensity of light reaching a detector. This technique is predicated on the principle that specific molecules absorb light at distinct wavelengths in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground state to a higher energy or excited state.

The aspects of a molecule that determine which wavelengths of light it will absorb are known as chromophores. These are typically functional groups containing multiple bonds or lone pairs of electrons. For cardenolides like this compound, the key chromophore responsible for UV absorption is the α,β-unsaturated γ-lactone (butenolide) ring attached at the C-17 position of the steroid nucleus. This conjugated system of double bonds (C=C and C=O) allows for π → π* electronic transitions, which occur at predictable wavelengths.

While specific experimental UV-Vis spectral data for pure this compound is not detailed in the reviewed literature, the analysis of cardenolides as a class provides a strong basis for its expected behavior. Research indicates that the single five-membered lactone ring in cardenolides results in a characteristic UV absorbance maximum (λmax) in the range of 214 to 222 nm. cornell.edu This absorption peak is a hallmark feature used in High-Performance Liquid Chromatography (HPLC) with UV detection to identify and quantify cardenolides in plant extracts. cornell.eduresearchgate.net The intensity of the absorption is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law, which allows for quantitative analysis. pearson.com

The choice of solvent can influence the exact position of the absorption maximum. uomustansiriyah.edu.iq Solvents like methanol, ethanol, and water are commonly used for UV-Vis analysis as they are transparent in the relevant UV region. pearson.com For instance, HPLC methods for cardenolide analysis often employ a mobile phase of acetonitrile and water. researchgate.net

Table 1: Expected UV-Vis Spectroscopic Data for this compound Based on Cardenolide Chromophores

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Solvent System |

|---|---|---|---|

| α,β-Unsaturated γ-lactone (Butenolide ring) | π → π | 214 - 222 | Methanol, Ethanol, Acetonitrile/Water |

| Carbonyl group (C=O) | n → π | ~290 | Hexane |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and vibrational modes of a compound. renishaw.commdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser. When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency. This change in frequency, known as the Raman shift, corresponds to the energy of specific molecular vibrations, such as the stretching and bending of chemical bonds. libretexts.org The resulting Raman spectrum serves as a unique "molecular fingerprint," allowing for the identification and structural analysis of the compound. renishaw.com

For a complex molecule like this compound, the Raman spectrum would exhibit numerous bands corresponding to the various functional groups within its steroid skeleton and lactone ring. For example, distinct vibrational modes would arise from C-C and C=C stretching within the rings, as well as C-H and O-H bending and stretching vibrations. nih.gov Computational studies and experimental work on similar biomolecules, such as serotonin, show characteristic peaks for indole (B1671886) ring stretching and various deformations that can be precisely assigned. nih.govmdpi.com

A significant challenge with conventional Raman spectroscopy is the inherently weak nature of the Raman scattering signal. d-nb.info This limitation can be overcome by using Surface-Enhanced Raman Scattering (SERS). SERS is a powerful technique that dramatically amplifies the Raman signal, sometimes by factors of up to 10¹⁰ to 10¹¹, enabling the detection of even single molecules. d-nb.info This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. d-nb.info

The SERS technique has found wide application in the ultra-sensitive detection of various biological and chemical analytes. nih.gov While direct SERS analysis of this compound is not documented in the available literature, its application to other bioactive molecules like neurotransmitters demonstrates its potential. nih.govmdpi.com For this compound, a SERS-based approach could provide invaluable structural information and allow for highly sensitive detection in complex biological matrices. The interaction of the molecule with the metallic nanoparticles can also provide insights into the orientation and binding sites of the analyte on the surface. nih.gov

Table 2: Illustrative Raman Vibrational Modes Expected for this compound

| Vibrational Mode | Functional Group / Structural Feature | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Butenolide Ring | 1700 - 1750 |

| C=C Stretch | Butenolide Ring, Steroid Rings | 1600 - 1680 |

| Ring Breathing Mode | Steroid Skeleton | ~1000 |

| C-H Stretch | Aliphatic and Vinylic | 2800 - 3100 |

| O-H Stretch | Hydroxyl Groups | 3200 - 3600 |

| CH₂/CH₃ Deformations | Steroid Skeleton | 1350 - 1470 |

Molecular Mechanisms of Action and Target Identification of Syriogenin

Interaction with Ion Pumps (e.g., Na+/K+-ATPase)

Cardenolides, as a class of compounds to which syriogenin belongs, are known to interact with and inhibit the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. nih.govplos.orgweizmann.ac.il This enzyme is crucial for maintaining electrochemical gradients across cell membranes, which is vital for numerous cellular processes. weizmann.ac.il The Na+/K+-ATPase is composed of alpha and beta subunits, and often a gamma subunit. plos.orgweizmann.ac.il The alpha subunit is the catalytic component and contains binding sites for cardiotonic steroids like ouabain, a well-known Na+/K+-ATPase inhibitor. nih.govplos.orgweizmann.ac.il The interaction of cardenolides with the Na+/K+-ATPase can lead to the activation of downstream signaling pathways. nih.gov While the interaction of this compound specifically with the Na+/K+-ATPase has been explored in the context of mixtures of cardenolides, indicating that this compound is present in mixtures that inhibit the enzyme, detailed research focusing solely on this compound's direct binding affinity and inhibitory kinetics for different isoforms of Na+/K+-ATPase is an area of ongoing investigation. researchgate.net

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit various enzymes, with a particular focus on those involved in metabolic processes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a critical role in the digestion of carbohydrates by breaking down disaccharides and starches into glucose. frontiersin.orgdiabetes.org.uk Inhibition of alpha-glucosidase can slow down glucose absorption, thus helping to control postprandial hyperglycemia, a key issue in diabetes mellitus. mdpi.comfrontiersin.orgdiabetes.org.uk

Computational studies, such as molecular docking and dynamics simulations, have predicted this compound as a potential inhibitor of alpha-glucosidase. mdpi.comresearchgate.netnih.govacs.org These studies have indicated that this compound can bind to the active site of alpha-glucosidase with plausible binding energies. mdpi.comresearchgate.netnih.govacs.org Specific residues within the alpha-glucosidase enzyme, including Trp481, Asp518, Leu677, Leu678, and Leu680, have been identified as critical for the binding interaction with this compound. mdpi.comresearchgate.netnih.gov These findings suggest that this compound's structure allows for favorable interactions with the enzyme's active site, supporting its potential as an alpha-glucosidase inhibitor. mdpi.comresearchgate.netnih.gov

Data from molecular docking studies predicting the binding energy of this compound to alpha-glucosidase:

| Compound | Predicted Binding Energy (kJ/mol) |

| Taraxasterol | -40.2 |

| This compound | -35.1 |

| Isorhamnetin-3-O-robinobioside | -34.3 |

| Calotoxin | -34.3 |

These computational results propose this compound as a potential lead compound for the development of alpha-glucosidase inhibitors, although in vitro assaying is warranted to experimentally corroborate these predictions. mdpi.comresearchgate.netnih.gov

Other Enzymatic Interactions

Beyond alpha-glucosidase, this compound's potential interactions with other enzymes have been explored, primarily through computational methods. One study investigating chemical constituents of Calotropis species predicted that this compound might decrease the metabolism rate by inhibiting CYP3A4. ijpsr.com CYP3A4 is a major enzyme in the liver responsible for the metabolism of many drugs and xenobiotics. This computational prediction suggests a potential for pharmacokinetic interactions if this compound were to be administered systemically. Further research is needed to confirm this inhibitory effect experimentally and to explore other potential enzymatic targets of this compound.

Modulation of Cellular Signaling Pathways

This compound's influence on cellular processes may also involve the modulation of various signaling pathways that regulate cell growth, differentiation, and immune responses.

Bone Morphogenetic Protein-2 (BMP-2) Signaling

Bone Morphogenetic Protein-2 (BMP-2) is a growth factor belonging to the TGF-beta superfamily that plays essential roles in osteogenesis (bone formation) and other developmental processes. nih.gov BMP-2 initiates signaling by binding to type I (e.g., BMPR1A) and type II (BMPR2) receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8) which then regulate gene transcription. nih.gov BMP-2 can also activate non-canonical pathways such as the ERK/MAP kinase cascade. nih.gov

While the provided search results mention BMP-2 signaling and its role, there is no direct information specifically linking this compound to the modulation of BMP-2 signaling. The search results discuss BMP-2 receptors and signaling in a general context or in relation to other compounds. nih.govufl.edu Therefore, based on the provided information, there is no evidence to detail this compound's interaction with or modulation of the BMP-2 signaling pathway.

NF-κB and PI3K/AKT Signaling Pathways

The NF-κB (Nuclear Factor-kappa B) and PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways are crucial regulators of various cellular processes, including inflammation, immune responses, cell survival, and proliferation. frontiersin.orgvulcanchem.comresearchgate.net Dysregulation of these pathways is often implicated in diseases such as cancer and inflammatory disorders. vulcanchem.comresearchgate.net

The NF-κB pathway involves the activation and translocation of NF-κB transcription factors to the nucleus, where they regulate the expression of target genes. researchgate.net The PI3K/AKT pathway is a key survival pathway initiated by the activation of PI3K, which produces phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that recruits and activates AKT. vulcanchem.com Activated AKT then phosphorylates various downstream targets. frontiersin.org

While the provided search results discuss the NF-κB and PI3K/AKT pathways and their inhibitors in a general context or in relation to other compounds, there is no specific information detailing this compound's direct modulation or interaction with these pathways. frontiersin.orgvulcanchem.comresearchgate.netguidetopharmacology.orgmrc.ac.ukwikipedia.orgnih.govuni.luguidetopharmacology.orgnih.govuni.lunih.govmrc.ac.uk The searches provided general information about these pathways and some known inhibitors, but no research findings specifically linking this compound to their modulation were found within the provided snippets.

Receptor Interactions (where this compound is the ligand)

Research indicates that this compound can act as a ligand, demonstrating binding affinity to specific receptors. One notable interaction identified through molecular docking and dynamics simulation techniques is with alpha-glucosidase. mdpi.comnih.gov Alpha-glucosidase is an enzyme considered a critical drug target, particularly in the context of diabetes mellitus, due to its role in carbohydrate digestion and the control of hyperglycemia. mdpi.comnih.gov

Studies have shown that this compound exhibits plausible binding energies against alpha-glucosidase. mdpi.comnih.gov Specifically, reported binding energies for this compound against this receptor are around -35.1 kJ/mol. mdpi.comnih.gov This binding is predicted to involve critical residues within the alpha-glucosidase enzyme, including Trp481, Asp518, Leu677, Leu678, and Leu680. mdpi.comnih.gov These residues are considered crucial for the binding mechanisms of alpha-glucosidase, with residues like Trp481 and Phe525 contributing significantly to the energy in the this compound-receptor complex. researchgate.net

Molecular docking studies are utilized to simulate and estimate the binding affinity of compounds like this compound to specific binding sites on proteins and to predict the molecular mechanism of inhibitors or agonists. researchgate.net The stability of the protein-ligand interaction is influenced by the potential energy and solvation energy of the complex, with more negative values indicating a more stable interaction. researchgate.net

While the interaction with alpha-glucosidase is a prominent finding, the potential for this compound to interact with other receptors as a ligand is an area of ongoing investigation. The nature of ligand-receptor binding can be specific and reversible or irreversible, and a ligand may activate or inactivate a receptor, influencing cellular function. msdmanuals.com The ability of a drug (or ligand) to affect a receptor is related to its affinity and intrinsic efficacy. msdmanuals.com

Detailed research findings regarding this compound's binding to alpha-glucosidase are often derived from computational studies such as molecular docking and molecular dynamics simulations. mdpi.comnih.gov These studies provide insights into the estimated binding energies and the specific amino acid residues involved in the interaction. mdpi.comnih.govresearchgate.net

Below is a table summarizing the binding energy data for this compound and other compounds against alpha-glucosidase from one study:

| Compound | Estimated Binding Energy (kJ/mol) |

| Taraxasterol | -40.2 |

| This compound | -35.1 |

| Isorhamnetin-3-O-robinobioside | -34.3 |

| Calotoxin | -34.3 |

| Acarbose (Control) | -169.3 (IC50 µg/mL) |

Note: The binding energy values for the compounds are estimated binding energies from docking studies. The value for Acarbose is an IC50 value from experimental data provided for comparison in the source. mdpi.comresearchgate.net

Preclinical Biological Activity Investigations of Syriogenin

Anti-osteoporosis Effects in In Vivo Models (e.g., Ovariectomized Mice)

Based on the available preclinical research, specific in vivo studies investigating the anti-osteoporosis effects of isolated syriogenin in models such as ovariectomized mice were not found within the scope of this review. Studies in ovariectomized mouse models have been utilized to evaluate the anti-osteoporosis potential of other compounds and plant extracts. nih.govnih.govresearchgate.netplos.orgisciii.es

Antineoplastic and Antiproliferative Activity (In Vitro and Cell Line Studies)

Antihyperglycemic and Antihyperlipidemic Effects in Preclinical Models

Preclinical investigations, particularly cheminformatics studies utilizing molecular docking and dynamics simulation techniques, have identified this compound as a potential inhibitor of alpha-glucosidase. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is a strategy for controlling postprandial hyperglycemia. wikipedia.org These in silico studies have predicted plausible binding energies for this compound against alpha-glucosidase. mdpi.comresearchgate.netnih.govresearchgate.net

| Compound | Target | Binding Energy (kJ/mol) |

| This compound | Alpha Glucosidase | -35.1 |

| Taraxasterol | Alpha Glucosidase | -40.2 |

| Calotoxin | Alpha Glucosidase | -34.3 |

| Isorhamnetin-3-O-robinobioside | Alpha Glucosidase | -34.3 |

Calotropis procera, which contains this compound, has also been reported to exhibit hypoglycemic and hypolipidemic effects in preclinical in vivo trials using diabetic albino rats. mdpi-res.comresearchgate.net While these findings suggest a potential link between this compound and effects on glucose and lipid metabolism, detailed in vivo studies specifically evaluating the antihyperglycemic and antihyperlipidemic effects of isolated this compound were not extensively detailed in the reviewed literature.

Neuroprotective Studies in Preclinical Models

Specific preclinical studies focusing on the neuroprotective effects of isolated this compound in various models were not identified in the available literature. Preclinical research in neuroprotection has explored the potential of various compounds and mechanisms in models of neurological disorders. mdpi.commdpi.comlsuhsc.edufrontiersin.orgnih.govfrontiersin.orgnih.govnih.govjpionline.org

Hepatoprotective Research in Preclinical Models

This compound is a constituent found in Calotropis procera, a plant that has demonstrated hepatoprotective activity in several in vivo studies. jaims.inijrap.netresearchgate.net These studies on Calotropis procera have indicated protective effects against liver damage induced by various agents. ijrap.net However, specific preclinical research detailing the hepatoprotective effects of isolated this compound was not found within the scope of this review.

Immunomodulatory Properties in Preclinical Models

This compound has been identified as a chemical component contributing to the anti-inflammatory and immunomodulatory properties observed in Lepidium sativum. [previously found] Additionally, Calotropis procera, which contains this compound, is also reported to possess anti-inflammatory properties in preclinical investigations. jaims.inijrap.netresearchgate.net Despite its presence in plants with these activities, detailed preclinical studies specifically evaluating the immunomodulatory properties of isolated this compound were not extensively documented in the searched literature.

Investigation of Other Pharmacological Potentials in Preclinical Models

Beyond the potential as an alpha-glucosidase inhibitor discussed in Section 5.3, other specific pharmacological potentials of isolated this compound have not been widely reported in detailed preclinical studies within the scope of this review. Calotropis procera, the plant containing this compound, has been associated with a range of other biological activities in preclinical settings, including antioxidant, analgesic, antiulcer, cytotoxic, gastroprotective, and antidiarrheal effects. jaims.inijrap.netresearchgate.net However, these activities are attributed to the complex mixture of compounds within the plant extract, and specific data isolating the contribution of this compound to these effects were not found.

Structure Activity Relationship Sar Studies and Analog Development for Syriogenin

Design and Synthesis of Syriogenin Derivatives and Analogs

The design and synthesis of derivatives and analogs of a natural product like this compound are fundamental to SAR studies. This process involves modifying specific parts of the this compound molecule to investigate the impact of these structural changes on its biological activity. This compound is found in various plants, including Calotropis procera and Ornithogalum umbellatum escholarship.orgescholarship.orgcannalib.eu. The presence of this compound alongside other cardenolides such as Sarmentogenin, Uzarigenin, and Digitoxigenin in O. umbellatum suggests the existence of natural structural variations or derivatives escholarship.orgescholarship.org.

While detailed synthetic routes specifically for a wide range of this compound analogs are not extensively documented in the provided information, the concept of synthesizing derivatives of cardenolides and other natural products for SAR analysis is a well-established practice in medicinal chemistry researchgate.netresearchgate.netmdpi.commdpi.comrsc.orgnih.gov. Historical research includes work on the partial synthesis of this compound unimi.it. The identification of this compound as a potential lead compound implies that the design and synthesis of its analogs would be a subsequent step in exploring its therapeutic potential dntb.gov.uaresearchgate.netsemanticscholar.org. The aim of such synthetic efforts is to create a library of compounds with systematic structural variations based on the core this compound scaffold to probe the relationship between structure and activity.

Experimental Evaluation of Structure-Activity Relationships

The experimental evaluation of SAR involves testing the biological activity of the synthesized this compound derivatives and analogs to determine how structural modifications influence their potency, selectivity, and other pharmacological properties. This is a critical phase that provides empirical data to support or refute hypotheses about the role of specific functional groups or structural features.

This compound itself has been subject to experimental or computational evaluation for certain biological activities. For instance, it has been identified as a potential inhibitor of alpha glucosidase, with studies reporting plausible binding energies dntb.gov.uaresearchgate.net. This finding represents an initial step in the experimental evaluation of this compound's activity against a specific molecular target.

Computational predictions have also provided insights into the potential properties of this compound, suggesting good oral bioavailability, favorable intestinal and renal absorption, decreased metabolism via CYP3A4 inhibition, and lower predicted toxicity based on tests like the Ames test ijpsr.com. While computational, these evaluations guide experimental design in SAR studies by highlighting promising areas for further investigation and potential liabilities to address through structural modification.

Given that this compound is a cardenolide, a class of compounds known to inhibit Na+/K+-ATPase (as seen with related compounds like Ouabain and Digitoxigenin), experimental evaluation of this compound and its analogs against this target or specific isoforms of the enzyme would be a relevant area for SAR studies nih.govlipidmaps.orguni.lufishersci.sewikipedia.org. Comparing the activity of this compound and its derivatives to known cardenolides could provide valuable SAR information.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon the data gathered from experimental SAR studies to develop mathematical models that can predict the biological activity of compounds based on their chemical structures wikipedia.org. QSAR models utilize molecular descriptors that encode various structural, electronic, and physicochemical properties of the molecules.

In the context of this compound, computational studies that predicted its molecular properties, bioactivity scores, and ADMET profile utilized methodologies that are integral to QSAR analysis ijpsr.com. The identification of this compound and other compounds as potential lead compounds through molecular docking studies, which assess binding affinity to a target protein like alpha glucosidase, is also a computational technique often employed in conjunction with QSAR dntb.gov.uaresearchgate.net.

QSAR modeling can help to:

Identify the key structural features of this compound that are important for its observed or predicted biological activities.

Predict the activity of new, unsynthesized this compound analogs.

Guide the rational design of future generations of derivatives with improved properties.

Understand the interactions between this compound or its analogs and their biological targets, such as enzymes or receptors pharmafeatures.comnih.gov.

While specific QSAR models developed for this compound were not detailed in the provided snippets, the application of computational tools for property prediction and target binding suggests that QSAR methodologies are relevant to the study of this compound and its potential as a lead compound dntb.gov.uaresearchgate.netijpsr.com. QSAR models are also used for predicting various properties, including toxicity, which aligns with the computational toxicity predictions reported for this compound ijpsr.com.

| Compound Name | PubChem CID |

| This compound | 11870470 |

| Digitoxigenin | 4369270 |

| Ouabain | 439501 |

Predicted Properties of this compound (from computational study):

| Property | Result | Citation |

| Oral Bioavailability | Good | ijpsr.com |

| Intestinal Absorption | Good | ijpsr.com |

| Renal Absorption | Good | ijpsr.com |

| CYP3A4 Metabolism Rate | Decreased (inhibitory effect predicted) | ijpsr.com |

| Ames Test (Toxicity) | Less toxic (predicted) | ijpsr.com |

| Alpha Glucosidase Binding Energy | Plausible (potential inhibitor) | dntb.gov.uaresearchgate.net |

Computational and Theoretical Studies of Syriogenin

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking simulations have been utilized to predict the binding affinity and interaction modes of syriogenin with potential biological targets. One significant area of research involves its interaction with alpha-glucosidase, an enzyme relevant to diabetes management. Studies have shown that this compound exhibits plausible binding energies towards alpha-glucosidase. For instance, docking results indicated an estimated binding energy of -35.1 kJ/mol for this compound against alpha-glucosidase. wikipedia.orgnih.govlipidmaps.orglipidmaps.orgmims.com This suggests a favorable interaction and potential inhibitory activity. Key residues identified as critical for binding in the alpha-glucosidase target include Trp481, Asp518, Leu677, Leu678, and Leu680. wikipedia.orglipidmaps.orglipidmaps.orgmims.com

This compound has also been included in molecular docking studies investigating potential inhibitors of HIV-1 protease. fishersci.ca These studies explore the binding interactions of this compound within the active site of this viral enzyme to assess its potential as an antiviral agent. The binding energies obtained from such analyses provide a measure of the strength of the ligand-receptor interaction, with lower values typically indicating stronger binding affinity. fishersci.ca

| Target | Estimated Binding Energy (kJ/mol) | Key Interacting Residues | Source |

| Alpha-glucosidase | -35.1 | Trp481, Asp518, Leu677, Leu678, Leu680 | wikipedia.orglipidmaps.orglipidmaps.orgmims.com |

| HIV-1 Protease | Not specified in provided sources | Not specified in provided sources | fishersci.ca |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics simulations are often performed in conjunction with molecular docking to evaluate the stability of the ligand-protein complex over time and to analyze conformational changes. These simulations provide a more dynamic view compared to the static nature of docking. MD simulations have been applied to study the complexes formed between this compound and alpha-glucosidase. wikipedia.orgnih.govlipidmaps.orgrcsb.org The goal is to understand how the binding of this compound affects the dynamics and stability of the enzyme structure.

MD simulations have also been used to investigate the stability of complexes involving this compound and HIV-1 protease. fishersci.ca Parameters such as the radius of gyration (Rg) are analyzed during these simulations to assess the compactness and stability of the protein-ligand complex. fishersci.ca Lower Rg values generally indicate higher stability and compactness of the protein structure. fishersci.ca

In Silico Screening for Novel this compound-like Compounds

In silico screening methodologies are employed to identify potential lead compounds from large databases based on computational predictions of their activity against a target. This compound itself has been part of in silico screening efforts, particularly as a constituent of Calotropis procera. wikipedia.orgnih.govlipidmaps.org Using techniques like molecular docking and dynamics simulations, constituents of Calotropis procera, including this compound, have been screened to identify potential inhibitors of targets like alpha-glucosidase. wikipedia.orgnih.govlipidmaps.org These studies aim to discover natural product-derived compounds with therapeutic potential.

ADMET Prediction (Computational Methodologies for Drug-likeness Assessment)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the computational assessment of a compound's drug-likeness and pharmacokinetic profile. In silico tools are used to predict these properties, helping to filter potential drug candidates early in the discovery process. An in silico study predicting the ADMET profile of chemical constituents from Calotropis species, including this compound (identified as compound C8), indicated promising properties. nih.gov this compound exhibited good oral bioavailability and bioactivity scores. nih.gov The predictions also suggested good intestinal and renal absorption, decreased metabolism due to inhibition of CYP3A4, and low toxicity based on the Ames test. nih.gov

| Property | Prediction for this compound (C8) | Source |

| Oral Bioavailability | Good | nih.gov |

| Bioactivity Scores | Good | nih.gov |

| Intestinal Absorption | Good | nih.gov |

| Renal Absorption | Good | nih.gov |

| Metabolism | Decreased (CYP3A4 inhibition) | nih.gov |

| Toxicity (Ames test) | Low | nih.gov |

Future Perspectives in Syriogenin Research

Advancements in Isolation and Characterization Techniques

The isolation and characterization of syriogenin from its natural sources, such as Calotropis procera, are fundamental steps in its study. Future advancements in this area are likely to involve more efficient and sensitive techniques. Traditional methods like column chromatography have been used, but newer approaches could offer significant improvements. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with advanced detectors, such as mass spectrometry (MS), are expected to play a larger role. These techniques can provide faster separation, higher resolution, and more detailed structural information, even with limited sample quantities. escholarship.org The integration of hyphenated techniques, such as LC-MS/MS or GC-MS, will be crucial for comprehensive characterization and the identification of this compound and its potential metabolites or related compounds within complex plant extracts. mdpi.com Furthermore, the application of nuclear magnetic resonance (NMR) spectroscopy, including 2D NMR techniques, will remain essential for definitive structural elucidation and confirmation.

Elucidation of Novel Molecular Targets and Pathways

While some potential interactions of this compound have been explored, a comprehensive understanding of its molecular targets and the biological pathways it influences is still developing. Future research will likely utilize a combination of in silico, in vitro, and in vivo approaches to identify novel targets. Molecular docking and dynamics simulations, which have already indicated this compound as a potential inhibitor of alpha-glucosidase, will be increasingly employed to predict interactions with a wider range of proteins and enzymes. mdpi.com

Table 1: Predicted Binding Energies of Compounds Against Alpha Glucosidase mdpi.com

| Compound | Binding Energy (kJ/mol) (Predicted) |

| Taraxasterol | -40.2 |

| This compound | -35.1 |

| Isorhamnetin-3-O-robinobioside | -34.3 |

| Calotoxin | -34.3 |

| Acarbose | -34.3 |

Note: Data based on in silico molecular docking studies. mdpi.com

Cell-based assays and biochemical experiments will be vital for validating these predicted interactions and exploring the downstream effects on cellular signaling pathways. nih.gov Investigating this compound's influence on specific cellular processes, such as ion transport, enzyme activity, and gene expression, will shed light on its mechanisms of action. Given that this compound is a cardiac glycoside, further research into its interaction with Na+/K+-ATPase and other related ion pumps is anticipated. escholarship.org

Rational Design of this compound-Based Probes and Analogs

The structural characteristics of this compound provide a basis for the rational design of novel chemical probes and analogs. Future work in this area will focus on modifying the this compound scaffold to create compounds with altered selectivity, potency, or improved pharmacological properties. nih.govpurdue.edu Structure-activity relationship (SAR) studies will be crucial in understanding how specific modifications to the this compound structure impact its interaction with biological targets. nih.gov Computational chemistry techniques, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, will guide the design process, allowing for the prediction of the biological activity of potential analogs before synthesis. mdpi.comresearchgate.net The development of this compound-based probes, potentially incorporating fluorescent or radioactive labels, could provide valuable tools for studying its distribution, metabolism, and target engagement in biological systems. rsc.orgnih.gov

Role in Phytochemical Diversity and Chemical Ecology Research

This compound is a component of the complex phytochemical profiles of the plants that produce it. Future research will explore its role within the broader context of phytochemical diversity and its ecological significance. frontiersin.orgnih.govbotanicalsciences.com.mx Studies will investigate how the production of this compound, often alongside other cardiac glycosides and secondary metabolites, contributes to plant defense against herbivores and pathogens. frontiersin.orgnih.gov Understanding the environmental factors and evolutionary pressures that influence this compound production will be a key area of research. scielo.org.mx Furthermore, exploring the interactions between this compound-producing plants and other organisms in their ecosystem will provide insights into the ecological functions of this compound. This could involve studying its effects on pollinators, soil microbes, and competing plant species.

Integration of Omics Technologies in this compound Studies

The integration of various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. mdpi.comnih.govbiobide.commdpi.com Genomic studies of this compound-producing plants can help identify the genes involved in its biosynthesis, potentially enabling metabolic engineering approaches to enhance production or create novel analogs. Transcriptomic analysis can reveal how environmental factors or biological interactions influence the expression of these biosynthetic genes. nih.gov Proteomics can provide insights into the proteins that interact with this compound or are affected by its presence, helping to confirm and expand upon molecular target identification. mdpi.com Metabolomics, by analyzing the complete set of metabolites in a biological system, can help understand the metabolic fate of this compound and its impact on the plant's or interacting organism's metabolism. mdpi.com Integrating these disparate datasets through bioinformatics and systems biology approaches will provide a holistic view of this compound's role in biological systems, from its biosynthesis to its ecological interactions and potential biological activities. mdpi.comnih.govbiobide.commdpi.com

Q & A

Q. What are the primary methodologies for isolating and characterizing Syriogenin from natural sources?

Methodological Answer: Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Validate purity via NMR, mass spectrometry, and X-ray crystallography. Compare yield and efficiency across different plant tissues or microbial cultures .

Q. How can researchers design in vitro assays to evaluate this compound’s baseline biological activity?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity screening in cancer cell lines) with dose-response curves (0.1–100 µM). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical validity. Address confounding variables like solvent toxicity (e.g., DMSO controls) .

Q. What computational tools are effective for predicting this compound’s molecular interactions?

Methodological Answer: Employ molecular docking software (AutoDock Vina, Schrödinger) to model this compound’s binding affinity with target proteins (e.g., kinases, receptors). Validate predictions with molecular dynamics simulations (GROMACS) and cross-reference with existing ligand databases (PDB, ChEMBL) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in preclinical models be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing studies using PRISMA guidelines. Stratify data by model organism, dosage, and administration route. Apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources. Replicate key experiments under standardized conditions to isolate variables (e.g., pharmacokinetic differences) .

Q. What experimental frameworks are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to track downstream metabolites. Use CRISPR-Cas9 knockout models to validate candidate pathways .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer: Synthesize analogs with modifications to functional groups (e.g., hydroxyl, methyl). Test derivatives in parallel assays (e.g., enzymatic inhibition, membrane permeability). Apply QSAR modeling to correlate structural features with bioactivity, using descriptors like logP, polar surface area, and H-bond donors .

Methodological Pitfalls and Solutions

Q. What strategies mitigate bias in this compound’s pharmacological profiling?

Methodological Answer: Implement double-blinding in animal studies and randomize treatment groups. Use orthogonal assays (e.g., in vitro + in vivo) to confirm activity. Pre-register study protocols (e.g., OSF) to reduce publication bias .

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

Methodological Answer: Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) in multiple species (rodents, primates). Use stable isotope labeling (¹³C-Syriogenin) to track absorption and metabolism. Adjust formulations (e.g., nano-encapsulation) to enhance solubility .

Data Analysis and Synthesis

Q. What statistical approaches are critical for interpreting this compound’s dose-dependent effects?

Methodological Answer: Fit data to sigmoidal models (Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Apply machine learning (random forests) to identify nonlinear response patterns .

Q. How can systematic reviews reconcile disparities in this compound’s reported toxicity thresholds?

Methodological Answer: Follow PICO framework to define inclusion criteria: Population (cell/animal models), Intervention (dose range), Comparator (vehicle/positive controls), Outcome (LD₅₀, organ toxicity). Use GRADE criteria to assess evidence quality and report confidence intervals .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research?

Methodological Answer: Adopt FAIR principles: share raw data (public repositories like Zenodo), document lab protocols (Protocols.io ), and validate antibodies/chemical probes (CiteAb). Publish negative results to counter selective reporting .

Q. How can researchers ethically justify in vivo studies involving this compound?

Methodological Answer: Align with ARRIVE 2.0 guidelines for animal research. Perform power analysis to minimize sample sizes. Justify species selection and endpoints in IACUC protocols, emphasizing translational relevance (e.g., disease-specific models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.